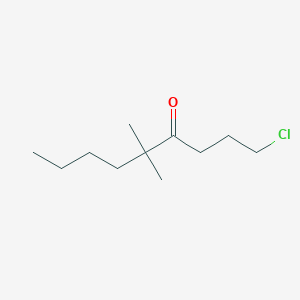

1-Chloro-5,5-dimethyl-4-nonanone

Description

1-Chloro-5,5-dimethyl-4-nonanone is a branched-chain aliphatic ketone with a chlorine substituent at the 1-position and two methyl groups at the 5-position. Chlorinated ketones of this type are typically synthesized via addition-elimination mechanisms involving acyl chlorides and organometallic reagents, as observed in related systems .

Properties

CAS No. |

54131-66-7 |

|---|---|

Molecular Formula |

C11H21ClO |

Molecular Weight |

204.73 g/mol |

IUPAC Name |

1-chloro-5,5-dimethylnonan-4-one |

InChI |

InChI=1S/C11H21ClO/c1-4-5-8-11(2,3)10(13)7-6-9-12/h4-9H2,1-3H3 |

InChI Key |

LWTRNIYDDKUCNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C)C(=O)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share functional or structural similarities with 1-chloro-5,5-dimethyl-4-nonanone, enabling comparative analysis:

1-Chloro-5,5-dimethyl-3-hexanone

Structure: Shorter carbon chain (C6 vs. C9) with a ketone group at position 3. Synthesis: Produced via reaction of 3,3-dimethylbutyryl chloride with vinylmercuric chloride, yielding a mixture of 5,5-dimethyl-1-hexen-3-one and 1-chloro-5,5-dimethyl-3-hexanone . This suggests that analogous pathways could synthesize 4-nonanone derivatives using longer acyl chlorides. Reactivity: The chlorine at position 1 and methyl groups at position 5 enhance steric hindrance, reducing nucleophilic substitution rates compared to linear ketones.

Hydantoin, 1-Chloro-5,5-dimethyl- (CAS 6921-17-1)

Structure: A heterocyclic compound with a hydantoin ring system, differing from the aliphatic ketone backbone of 4-nonanone. Properties:

- logP : 0.471 (indicating moderate hydrophobicity) .

- McVol: 105.790 ml/mol . However, the latter’s longer alkyl chain may enhance lipid solubility, favoring membrane penetration in biological systems .

Poly(1-chloro-5,5-dimethylhydantoinyl-3-ethyl-p-ethenylphenylmethyldimethylammonium chloride)

Structure: A polymeric N-halamine with a quaternary ammonium group and hydantoin-chlorine moiety . Functionality: Combines chlorine’s biocidal activity with polymeric stability, used in antibacterial textile finishes. Contrast: Unlike 4-nonanone, this compound’s activity derives from sustained chlorine release and cationic charges. The ketone backbone of 4-nonanone lacks such ionic functionality, limiting direct antimicrobial utility but offering alternative reactivity in organic synthesis.

Comparative Data Table

*Estimated based on increased chain length vs. 3-hexanone.

Key Research Findings

- Synthetic Pathways: Chlorinated ketones like 1-chloro-5,5-dimethyl-3-hexanone are synthesized via acyl chloride and vinylmercuric chloride reactions, supporting a proposed addition-elimination mechanism for 4-nonanone derivatives .

- Steric Effects: The 5,5-dimethyl group in both 3-hexanone and 4-nonanone analogs impedes nucleophilic attack at the α-carbon, altering reactivity compared to unsubstituted ketones.

- Bioactivity Potential: While hydantoin derivatives leverage chlorine for antimicrobial action, 4-nonanone’s aliphatic structure may favor applications in lipid-rich environments or as a surfactant precursor .

Limitations and Contradictions

- Data Gaps: Direct experimental data (e.g., melting points, spectral profiles) for this compound are absent in the provided evidence, necessitating extrapolation from shorter-chain analogs.

- aliphatic), affecting functional applicability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.